molecular formula C10H13N3O B1315259 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide CAS No. 68708-29-2

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No. B1315259
CAS RN: 68708-29-2
M. Wt: 191.23 g/mol
InChI Key: PYZSQFCSBZEHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . It is closely related to 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is 1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The reactivity of a related compound, 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile, was studied towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide include a melting point of 224-225 °C, a predicted boiling point of 317.0±42.0 °C, and a predicted density of 1.270±0.06 g/cm3 . The compound is also predicted to have a pKa of 14.88±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide and its derivatives are involved in a variety of chemical synthesis processes. For instance, they participate in Smiles-type rearrangements, leading to the formation of new compounds with potential biological relevance. Sirakanyan et al. (2015) explored the reaction of similar compounds, which resulted in both expected and unexpected products, highlighting the complexity and versatility of these reactions (Sirakanyan et al., 2015). Elkholy and Morsy (2006) described a facile synthesis method for tetrahydropyrimidoquinoline derivatives, further illustrating the chemical diversity achievable with these compounds (Elkholy & Morsy, 2006).

Biological Activity and Therapeutic Potential

The biological activities of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide derivatives have been extensively studied. Gavrilov et al. (1988) reported on the anti-inflammatory and analgesic properties of 2-arylamino derivatives, indicating their potential in medical applications (Gavrilov et al., 1988). Additionally, Lord et al. (2009) designed quinoline-8-carboxamides as inhibitors for poly(ADP-ribose)polymerase-1, an enzyme crucial in various therapeutic strategies, showing the compound's utility in drug design (Lord et al., 2009).

Pharmacological Research

The pharmacological properties of derivatives of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide have also been explored. Norman et al. (1996) investigated heterocyclic carboxamides, including derivatives of this compound, for their potential as antipsychotic agents. This research contributes to the understanding of new therapeutic avenues in mental health (Norman et al., 1996).

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZSQFCSBZEHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231405
Record name 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide

CAS RN

68708-29-2
Record name 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68708-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 2
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 3
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 4
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide

Citations

For This Compound
1
Citations
T Kurihara, T Tani, S Maeyama… - Journal of Heterocyclic …, 1980 - Wiley Online Library
The reaction of ethyl 3‐ethoymethylene‐2,4‐dioxovalerate (EMDV) (1) with 2‐aminobenzamide (2), 2‐aminobenzthioamide (3), 2‐aminobenzmethylamide (4) and 3‐amino‐2‐methyl‐ …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.